

An In-depth Technical Guide to alpha-Hydroxyetizolam

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Compound of Interest

Compound Name: *alpha-Hydroxyetizolam*

Cat. No.: *B1254964*

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This technical guide provides a comprehensive overview of **alpha-hydroxyetizolam**, the primary active metabolite of the thienodiazepine, etizolam. The document covers its chemical identity, pharmacokinetic properties, and analytical methodologies, presenting data in a structured format for ease of reference.

Chemical Identity

alpha-Hydroxyetizolam is a significant metabolite of etizolam, contributing to its overall pharmacological effect.^{[1][2]}

Table 1: IUPAC Name and Synonyms of **alpha-Hydroxyetizolam**

Identifier Type	Identifier
IUPAC Name	1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0 ^{2,6}]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol[1][3]
CAS Number	64546-10-7[1]
PubChem CID	15135972[1]
Molecular Formula	C ₁₇ H ₁₅ ClN ₄ OS[1]
Molar Mass	358.84 g·mol ⁻¹ [1]
Common Synonyms	α-Hydroxyetizolam, 6-(2-Chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4)diazepine, AYC2I7NE1D[3]

Pharmacological and Pharmacokinetic Profile

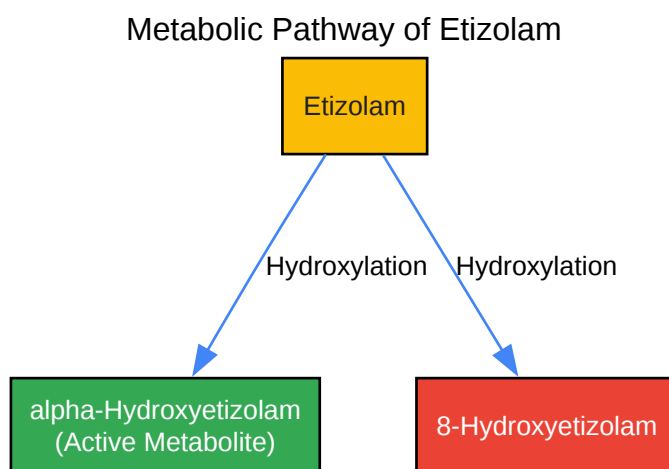
alpha-Hydroxyetizolam is a pharmacologically active metabolite that exhibits a longer half-life than its parent compound, etizolam.[1][2] This extended half-life suggests a significant contribution to the clinical effects of etizolam.[2]

Table 2: Pharmacokinetic Parameters

Parameter	Value	Reference
Elimination Half-Life (t _{1/2})	Approximately 8.2 hours	[1][2][4]
Pharmacological Activity	Active metabolite	[1][2]
Plasma Concentration	At steady state, plasma concentrations are higher than etizolam.	[2]
C _{max} (Maximum Concentration)	Data not readily available in the reviewed literature.	
T _{max} (Time to Maximum Concentration)	Data not readily available in the reviewed literature.	

Metabolic Pathway

Etizolam is primarily metabolized in the liver via oxidation into its major active metabolite, **alpha-hydroxyetizolam**, and another metabolite, 8-hydroxyetizolam.[5] Hydroxylation is the key metabolic reaction.[5]



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Metabolic conversion of Etizolam.

Experimental Protocols

This protocol is adapted from a method developed for the simultaneous analysis of etizolam and its metabolites.[6]

- Sample Preparation:
 - Solid-Phase Extraction (SPE): Whole blood samples are subjected to solid-phase extraction to isolate the analytes of interest.
 - Derivatization: The extracted samples are derivatized using TMS (trimethylsilyl) to improve the chromatographic properties of the analytes.[6]
- Instrumentation:
 - Gas Chromatograph: An ion trap gas chromatograph is used for the separation of the analytes.

- Mass Spectrometer: A tandem mass spectrometer (MS/MS) is employed for the detection and quantification of etizolam and its metabolites.[6]
- Chromatographic Conditions:
 - Column: A suitable capillary column for the separation of benzodiazepines.
 - Carrier Gas: Helium.
 - Temperature Program: An optimized temperature gradient is used to ensure the separation of etizolam, **alpha-hydroxyetizolam**, and 8-hydroxyetizolam within approximately 17 minutes.[6]
 - Internal Standard: Fludiazepam is used as an internal standard for quantification.[6]
- Validation Parameters:
 - Linearity: The method demonstrates linearity over a range of 5-50 ng/mL.[6]
 - Precision: The inter-day precision at a concentration of 50 ng/mL for **alpha-hydroxyetizolam** is evaluated to be 6.4%.[6]

A specific, detailed synthesis protocol for **alpha-hydroxyetizolam** is not readily available in the reviewed literature. However, a general approach for the synthesis of hydroxylated benzodiazepine metabolites involves the following conceptual steps, based on common organic synthesis reactions:

- Starting Material: A suitable precursor of etizolam or a related thienodiazepine derivative would be required.
- Key Reaction: A regioselective hydroxylation reaction would be the crucial step. This could potentially be achieved through various methods, such as:
 - Microbial Transformation: Utilizing specific microorganisms or enzymes that can selectively hydroxylate the ethyl group of etizolam.
 - Chemical Synthesis: This would likely involve a multi-step process, potentially protecting other reactive sites on the molecule, introducing a functional group that can be converted

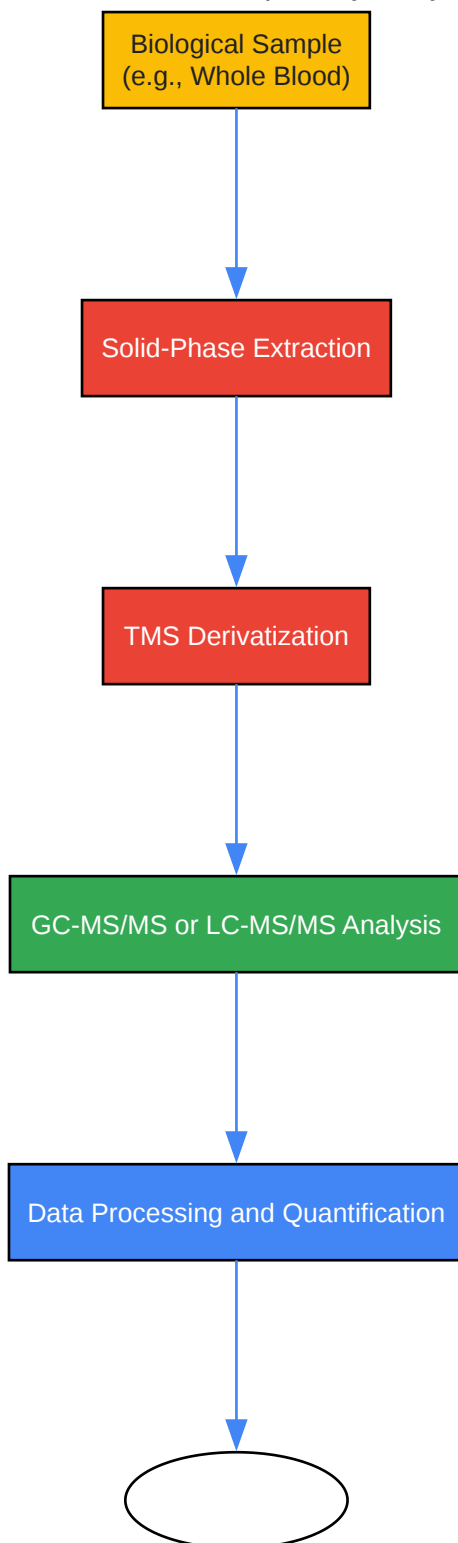
to a hydroxyl group, and then deprotection.

- Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
- Characterization: The structure of the synthesized **alpha-hydroxyetizolam** would be confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of **alpha-hydroxyetizolam** in a forensic or clinical setting.

Analytical Workflow for alpha-Hydroxyetizolam



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Workflow for **alpha-Hydroxyetizolam** analysis.

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